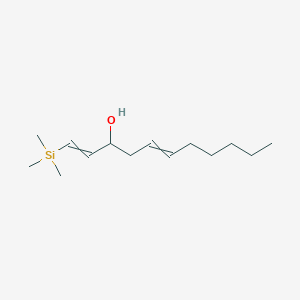
1-(Trimethylsilyl)undeca-1,5-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)undeca-1,5-dien-3-ol is an organic compound with the molecular formula C14H28OSi. It is characterized by the presence of a trimethylsilyl group attached to an undecadienol backbone. This compound is notable for its unique structure, which includes both a hydroxyl group and conjugated diene system, making it a valuable intermediate in organic synthesis and various chemical reactions .
Méthodes De Préparation
The synthesis of 1-(Trimethylsilyl)undeca-1,5-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undecadienol and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A common solvent used is tetrahydrofuran (THF).
Catalysts and Reagents: Catalysts such as pyridine or imidazole are often employed to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-(Trimethylsilyl)undeca-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding saturated alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Addition Reactions: The conjugated diene system allows for electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr) to form halogenated products.
Applications De Recherche Scientifique
1-(Trimethylsilyl)undeca-1,5-dien-3-ol finds applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 1-(Trimethylsilyl)undeca-1,5-dien-3-ol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(Trimethylsilyl)undeca-1,5-dien-3-ol can be compared with other similar compounds, such as:
1-(Trimethylsilyl)undeca-1,5-dien-3-one: This compound has a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
1-(Trimethylsilyl)undeca-1,5-dien-3-amine: The presence of an amine group imparts different chemical properties and potential biological activities.
1-(Trimethylsilyl)undeca-1,5-dien-3-thiol: The thiol group introduces sulfur chemistry, making it useful in the synthesis of sulfur-containing compounds.
Propriétés
Numéro CAS |
115418-86-5 |
|---|---|
Formule moléculaire |
C14H28OSi |
Poids moléculaire |
240.46 g/mol |
Nom IUPAC |
1-trimethylsilylundeca-1,5-dien-3-ol |
InChI |
InChI=1S/C14H28OSi/c1-5-6-7-8-9-10-11-14(15)12-13-16(2,3)4/h9-10,12-15H,5-8,11H2,1-4H3 |
Clé InChI |
SATKSTCSUAONPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC(C=C[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)


![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)

![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)




